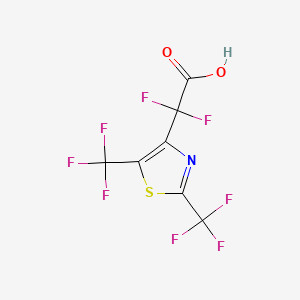
2-(2,5-Bis(trifluoromethyl)thiazol-4-yl)-2,2-difluoroacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2,5-bis(trifluoromethyl)-1,3-thiazol-4-yl]-2,2-difluoroacetic acid is a fluorinated organic compound characterized by its trifluoromethyl groups and difluoroacetic acid moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-[2,5-bis(trifluoromethyl)-1,3-thiazol-4-yl]-2,2-difluoroacetic acid typically involves the following steps:
Thiazole Formation: The initial step involves the formation of the thiazole ring. This can be achieved through the reaction of a suitable halogenated precursor with thiourea or thioamide derivatives.
Difluoroacetic Acid Introduction: The final step involves the incorporation of the difluoroacetic acid moiety, which can be achieved through esterification or amidation reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions under controlled conditions to ensure purity and yield. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often involving the conversion of thiazole derivatives to their corresponding sulfoxides or sulfones.
Reduction: Reduction reactions may involve the conversion of the trifluoromethyl groups to trifluoromethane derivatives.
Substitution: Substitution reactions can occur at various positions on the thiazole ring, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution pattern.
Major Products Formed:
Oxidation Products: Thiazole sulfoxides and sulfones.
Reduction Products: Trifluoromethane derivatives.
Substitution Products: Various substituted thiazole derivatives.
科学的研究の応用
Chemistry: The compound is used in the synthesis of more complex fluorinated molecules, which are valuable in pharmaceuticals and agrochemicals. Biology: It serves as a building block for the development of bioactive compounds with potential biological activities. Medicine: The compound's derivatives may exhibit pharmacological properties, making it useful in drug discovery and development. Industry: Its unique chemical properties make it suitable for use in materials science, particularly in the development of fluorinated polymers and coatings.
作用機序
The mechanism by which 2-[2,5-bis(trifluoromethyl)-1,3-thiazol-4-yl]-2,2-difluoroacetic acid exerts its effects depends on its specific application. In pharmaceuticals, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular pathways involved can vary widely based on the compound's derivatives and the biological system .
類似化合物との比較
Trifluoromethylthiazoles: These compounds share the trifluoromethyl group and thiazole ring but differ in their substituents and functional groups.
Difluoroacetic Acid Derivatives: These compounds contain the difluoroacetic acid moiety but may have different heterocyclic structures.
Uniqueness: 2-[2,5-bis(trifluoromethyl)-1,3-thiazol-4-yl]-2,2-difluoroacetic acid is unique due to its combination of trifluoromethyl groups and difluoroacetic acid, which imparts distinct chemical and biological properties compared to similar compounds.
This comprehensive overview highlights the significance of 2-[2,5-bis(trifluoromethyl)-1,3-thiazol-4-yl]-2,2-difluoroacetic acid in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development in multiple fields.
特性
分子式 |
C7HF8NO2S |
|---|---|
分子量 |
315.14 g/mol |
IUPAC名 |
2-[2,5-bis(trifluoromethyl)-1,3-thiazol-4-yl]-2,2-difluoroacetic acid |
InChI |
InChI=1S/C7HF8NO2S/c8-5(9,4(17)18)1-2(6(10,11)12)19-3(16-1)7(13,14)15/h(H,17,18) |
InChIキー |
MSYMLYUAPFGBHS-UHFFFAOYSA-N |
正規SMILES |
C1(=C(SC(=N1)C(F)(F)F)C(F)(F)F)C(C(=O)O)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


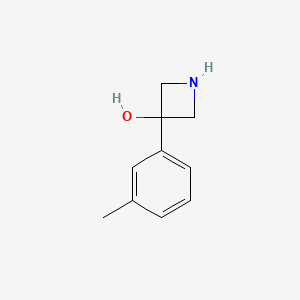
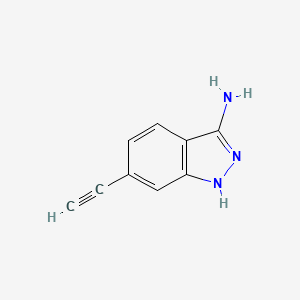
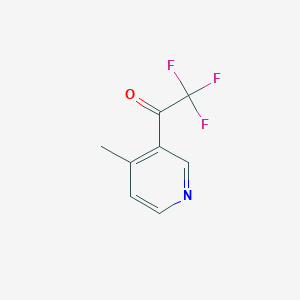
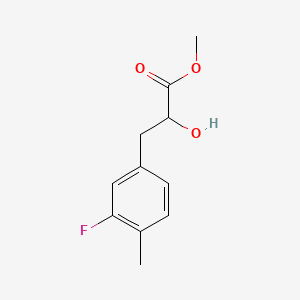
![2-(3-fluorophenyl)-N-[2-(pyrrolidin-1-yl)phenyl]acetamide](/img/structure/B15319347.png)
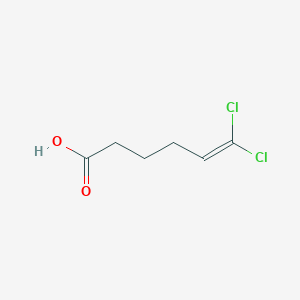
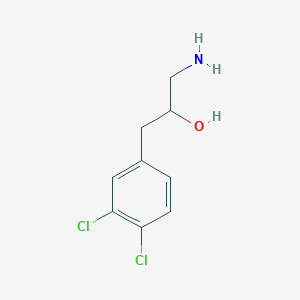
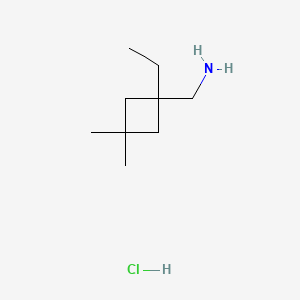
![3-[(3,5-Difluorophenyl)methyl]azetidine](/img/structure/B15319371.png)
![O-[3-(4-Fluorophenyl)prop-2-EN-1-YL]hydroxylamine](/img/structure/B15319377.png)
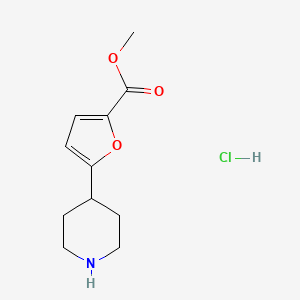

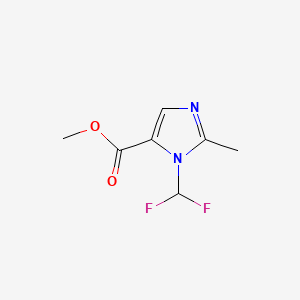
![1-[4-(Dimethylamino)-3-fluorophenyl]ethan-1-one](/img/structure/B15319402.png)
